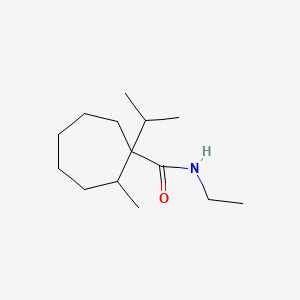![molecular formula C33H25CrN10O11S B13766010 chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate” is a complex coordination compound It features chromium in the +3 oxidation state, coordinated with a hydron and two distinct ligands These ligands are derived from pyrazole and nitrophenol structures, which are further modified with sulfonate and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands:
-
Preparation of 4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate
Step 1: Synthesis of 3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazole.
Step 2: Sulfonation of the pyrazole derivative.
-
Preparation of 2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
Step 1: Synthesis of 3-methyl-5-oxo-1-phenylpyrazole.
Step 2: Diazotization and coupling with 5-nitrophenol.
-
Complexation with Chromium(3+)
Reagents: Chromium(III) chloride, prepared ligands.
Conditions: Aqueous medium, pH adjustment to neutral, stirring at room temperature.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of purification techniques: such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenol and pyrazole moieties.
Reduction: Reduction reactions can target the diazenyl groups, converting them to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Biochemical Probes: Utilized in studies to probe biochemical pathways and interactions.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Dye Manufacturing: Employed in the production of dyes and pigments due to its vibrant color.
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Catalysis: Acts as a Lewis acid, facilitating electron transfer reactions.
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitrophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Uniqueness
Complex Structure: The presence of multiple functional groups and coordination sites makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.
Properties
Molecular Formula |
C33H25CrN10O11S |
|---|---|
Molecular Weight |
821.7 g/mol |
IUPAC Name |
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate |
InChI |
InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
InChI Key |
XPHVNTLENZAQMC-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


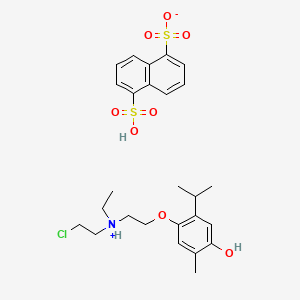
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
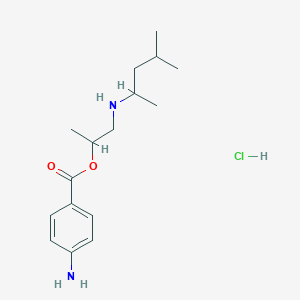
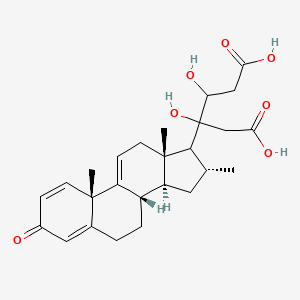
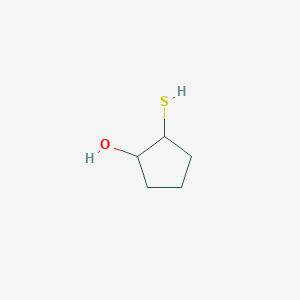
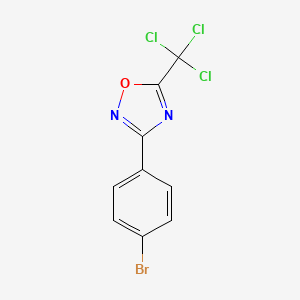
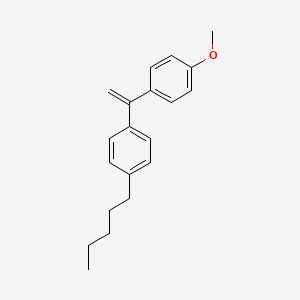
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
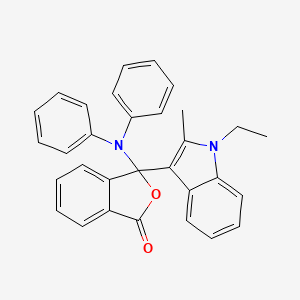
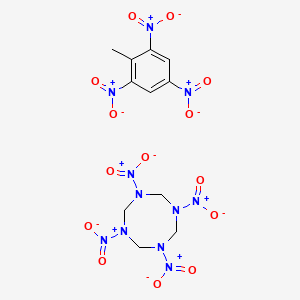
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

